2-hydroxyacetic acid;1-phenylpiperazine
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Overview
Description
2-hydroxyacetic acid;1-phenylpiperazine is a compound that combines the properties of 2-hydroxyacetic acid and 1-phenylpiperazine1-phenylpiperazine is a derivative of piperazine, a heterocyclic organic compound with a wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine can be achieved through several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step in these reactions often involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of 1-phenylpiperazine typically involves the reaction of alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol . These methods are scalable and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, bromine, and sodium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 1-phenylpiperazine with 2-bromoethyldiphenylsulfonium triflate under basic conditions yields 2-substituted chiral piperazines .
Scientific Research Applications
2-hydroxyacetic acid;1-phenylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-phenylpiperazine exerts its effects involves the opening of tight junctions in epithelial cells, enhancing paracellular transport. This process is mediated by myosin light chain kinase and involves the activation of 5-HT4 receptors . The compound’s ability to increase permeability without significant toxicity makes it a promising candidate for drug delivery applications .
Comparison with Similar Compounds
1-phenylpiperazine is compared with other piperazine derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine. These derivatives display similar permeability-enhancing properties but differ in their toxicity profiles . Piperazine itself is a six-membered ring containing two nitrogen atoms and is used in various pharmaceutical applications .
List of Similar Compounds
- 1-methyl-4-phenylpiperazine
- 1-(4-methylphenyl)piperazine
- Piperazine
Properties
CAS No. |
23168-20-9 |
---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-hydroxyacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C2H4O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;3-1-2(4)5/h1-5,11H,6-9H2;3H,1H2,(H,4,5) |
InChI Key |
AYCPMBQCDKCSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(C(=O)O)O |
Origin of Product |
United States |
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